4-[(4-Phenylpiperazin-1-YL)methyl]aniline
Overview
Description
“4-[(4-Phenylpiperazin-1-YL)methyl]aniline” is a chemical compound with the molecular formula C17H21N3 . It has a molecular weight of 267.36874 . This compound is used as an intermediate in the preparation of aminopyridopyrimidinones, which are tyrosine kinase inhibitors and anticancer agents .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C17H20N2O/c20-17-8-6-15(7-9-17)14-18-10-12-19(13-11-18)16-4-2-1-3-5-16/h1-9,20H,10-14H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 267.36874 . More specific physical and chemical properties, such as melting point or solubility, are not provided in the search results.Scientific Research Applications
Synthesis and Pharmaceutical Research
- Rapid Synthesis of Benzimidazoles : A study by Menteşe et al. (2015) described the efficient synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, which are valuable in pharmaceutical research. This process involved the reduction of 5-fluoro-2-nitro-4-(4-phenylpiperazin-1-yl)aniline, illustrating the compound's utility in synthesizing novel chemicals under microwave irradiation (Menteşe et al., 2015).
- Antimicrobial Activity : Yolal et al. (2012) synthesized eperezolid-like molecules starting from 3-fluoro-4-(4-phenylpiperazin-1-yl)aniline. These compounds showed high anti-Mycobacterium smegmatis activity, highlighting the potential antimicrobial applications of derivatives of 4-[(4-Phenylpiperazin-1-YL)methyl]aniline (Yolal et al., 2012).
Imaging and Diagnostic Applications
- Adrenal and Myocardial Imaging : Hanson (1982) reported the synthesis of radioiodinated 1-carboxamidino-4-phenylpiperazine, derived from a tertiary aniline structure similar to this compound. This compound showed promise for adrenal and myocardial imaging due to its selective uptake and retention in these organs (Hanson, 1982).
Material Science and Electrochemistry
- Electrochromic Materials : In a study on electrochromic materials, Li et al. (2017) synthesized novel donor-acceptor systems employing nitrotriphenylamine units, which likely have structural similarities to this compound. These compounds exhibited excellent properties for NIR region applications, which could be relevant for derivatives of this compound (Li et al., 2017).
Organic Synthesis and Chemical Reactions
- Three-Component Reactions : Min et al. (2018) demonstrated a three-component reaction involving arynes, tertiary amines, and nucleophiles, where tertiary aniline derivatives containing the piperazine motif were synthesized. This process could be relevant for synthesizing compounds related to this compound (Min et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-[(4-Phenylpiperazin-1-YL)methyl]aniline are cholinesterase enzymes , specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in many functions including muscle movement and memory.
Mode of Action
This compound interacts with its targets by inhibiting the action of cholinesterase enzymes . This inhibition results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to prolonged neuron excitation.
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting the breakdown of acetylcholine . This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance the transmission of nerve impulses. The downstream effects of this include potential improvements in cognitive function and memory.
Result of Action
The inhibition of cholinesterase enzymes by this compound can lead to a variety of molecular and cellular effects. Most notably, it can enhance the transmission of nerve impulses, potentially improving cognitive function and memory .
Biochemical Analysis
Biochemical Properties
4-[(4-Phenylpiperazin-1-YL)methyl]aniline has been found to interact with acetylcholinesterase, an enzyme crucial for the treatment of Alzheimer’s disease . The compound’s derivatives have shown moderate acetylcholinesterase inhibitory activities in vitro .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with acetylcholinesterase. By inhibiting this enzyme, the compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with acetylcholinesterase, leading to the inhibition of this enzyme . This interaction can result in changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
Its derivatives have shown stability and potential long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not yet available, related compounds have shown anticonvulsant activity in animal models of epilepsy .
Metabolic Pathways
Its interaction with acetylcholinesterase suggests it may be involved in cholinergic neurotransmission .
Properties
IUPAC Name |
4-[(4-phenylpiperazin-1-yl)methyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c18-16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)17-4-2-1-3-5-17/h1-9H,10-14,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSSYCWTIGVIPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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